molecular formula C28H51N5O4 B12370961 N-(4-aminobutyl)-N-[2-[(2-amino-2-oxoethyl)-(furan-2-ylmethyl)amino]-2-oxoethyl]-2-(tridecylamino)acetamide

N-(4-aminobutyl)-N-[2-[(2-amino-2-oxoethyl)-(furan-2-ylmethyl)amino]-2-oxoethyl]-2-(tridecylamino)acetamide

Cat. No.: B12370961
M. Wt: 521.7 g/mol
InChI Key: CSDSWZLNBUIVHA-UHFFFAOYSA-N
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Description

N-(4-aminobutyl)-N-[2-[(2-amino-2-oxoethyl)-(furan-2-ylmethyl)amino]-2-oxoethyl]-2-(tridecylamino)acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminobutyl)-N-[2-[(2-amino-2-oxoethyl)-(furan-2-ylmethyl)amino]-2-oxoethyl]-2-(tridecylamino)acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to introduce the furan-2-ylmethyl group.

    Introduction of the Amino Groups: The amino groups are introduced through a series of reactions involving amination and protection-deprotection steps to ensure the correct positioning of the amino groups.

    Coupling Reactions: The final step involves coupling the intermediates to form the desired compound. This step typically requires the use of coupling reagents such as carbodiimides or phosphonium salts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminobutyl)-N-[2-[(2-amino-2-oxoethyl)-(furan-2-ylmethyl)amino]-2-oxoethyl]-2-(tridecylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and amino groups can be oxidized under specific conditions using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the amino groups can yield primary amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biochemistry: It can be used as a probe to study biochemical pathways and interactions due to its multiple functional groups.

    Industrial Chemistry: The compound can be used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-aminobutyl)-N-[2-[(2-amino-2-oxoethyl)-(furan-2-ylmethyl)amino]-2-oxoethyl]-2-(tridecylamino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and amino groups play a crucial role in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminobutyl)-N-[2-[(2-amino-2-oxoethyl)-(phenylmethyl)amino]-2-oxoethyl]-2-(tridecylamino)acetamide
  • N-(4-aminobutyl)-N-[2-[(2-amino-2-oxoethyl)-(thiophen-2-ylmethyl)amino]-2-oxoethyl]-2-(tridecylamino)acetamide

Uniqueness

N-(4-aminobutyl)-N-[2-[(2-amino-2-oxoethyl)-(furan-2-ylmethyl)amino]-2-oxoethyl]-2-(tridecylamino)acetamide is unique due to the presence of the furan-2-ylmethyl group, which imparts specific chemical properties and reactivity. This makes it distinct from similar compounds that contain different aromatic or heteroaromatic groups.

Properties

Molecular Formula

C28H51N5O4

Molecular Weight

521.7 g/mol

IUPAC Name

N-(4-aminobutyl)-N-[2-[(2-amino-2-oxoethyl)-(furan-2-ylmethyl)amino]-2-oxoethyl]-2-(tridecylamino)acetamide

InChI

InChI=1S/C28H51N5O4/c1-2-3-4-5-6-7-8-9-10-11-13-18-31-21-27(35)32(19-14-12-17-29)24-28(36)33(23-26(30)34)22-25-16-15-20-37-25/h15-16,20,31H,2-14,17-19,21-24,29H2,1H3,(H2,30,34)

InChI Key

CSDSWZLNBUIVHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCNCC(=O)N(CCCCN)CC(=O)N(CC1=CC=CO1)CC(=O)N

Origin of Product

United States

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